Peonidin-3-glucoside

説明

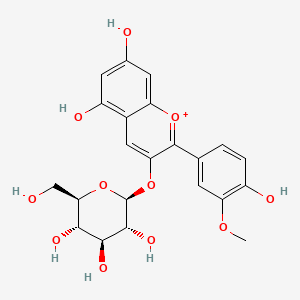

Peonidin 3-O-beta-D-glucoside is an anthocyanin cation that is the 3-O-beta-D-glucoside of peonidin (methylcyanidin). It has a role as an antioxidant and a plant metabolite. It is an anthocyanin cation, a beta-D-glucoside and a monosaccharide derivative. It derives from a peonidin. It is a conjugate acid of a peonidin 3-O-beta-D-glucoside betaine.

Structure

3D Structure

特性

CAS番号 |

68795-37-9 |

|---|---|

分子式 |

C22H23O11+ |

分子量 |

463.4 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26)/p+1/t17-,18-,19+,20-,22-/m1/s1 |

InChIキー |

ZZWPMFROUHHAKY-OUUKCGNVSA-O |

SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

異性体SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

正規SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

Foundational & Exploratory

Peonidin-3-Glucoside: Structural Stereochemistry, Chromatic Equilibria, and Isolation Architectures

[1]

Executive Summary Peonidin-3-O-glucoside (P3G) represents a critical subclass of O-methylated anthocyanins, distinguished by the specific methylation of the B-ring at the 3'-position.[1] Unlike its non-methylated precursor cyanidin-3-glucoside, P3G exhibits enhanced lipophilicity and distinct stability profiles in physiological matrices.[1] This technical guide dissects the molecular stereochemistry, pH-dependent structural transformations, and rigorous isolation protocols required for high-purity characterization in drug development and nutraceutical research.[1]

Molecular Architecture & Stereochemical Definition

The Aglycone Core (Peonidin)

The fundamental pharmacophore of P3G is the peonidin aglycone (

-

IUPAC Name: (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol (Chloride salt).[1][4]

-

Molecular Formula:

(Flavylium cation). -

Exact Mass: 463.1240 Da.[1]

Glycosidic Stereochemistry

The sugar moiety is D-glucose , attached at the C3 position of the C-ring via a

-

Conformation: The glucose ring adopts a

chair conformation , which is thermodynamically favored to minimize steric repulsion between the hydroxyl groups and the bulky aglycone. -

Chirality: The glucose moiety introduces five chiral centers.[1] The anomeric carbon (C1'') configuration is

, confirmed by a coupling constant (

Structural Visualization

The following diagram illustrates the hierarchical composition of P3G, highlighting the specific stereochemical checkpoints.

Figure 1: Structural hierarchy of Peonidin-3-glucoside, emphasizing the B-ring methylation and glycosidic stereochemistry.

The Chromatic Equilibrium: pH-Dependent Mechanisms[1]

The stability and color of P3G are dictated by a complex equilibrium driven by pH. In drug formulation, maintaining the Flavylium Cation is critical for solubility and stability, whereas the Chalcone form represents a degradation pathway.

The Transformation Pathway

-

pH < 3 (Flavylium Cation): The fully protonated, red-colored form.[2] Extended conjugation across the A, C, and B rings allows for delocalization of the positive charge.

-

pH 4-5 (Quinoidal Base): Deprotonation of the phenolic hydroxyl groups (typically at C7, C5, or C4') leads to the violet/blue anhydrobase.

-

pH 6-7 (Carbinol Pseudobase): Nucleophilic attack by water at the electron-deficient C2 position disrupts the conjugated

-system, resulting in a colorless hemiketal.[1] -

pH > 7 (Chalcone): Tautomerization and ring-opening of the C-ring yields the yellow chalcone species, which is highly unstable and prone to oxidative degradation.

Figure 2: The pH-dependent structural transformation of Peonidin-3-glucoside.[1] The Flavylium cation is the target form for stable pharmaceutical preparations.[1]

Experimental Protocol: Isolation from Black Rice (Oryza sativa)

This protocol is designed for the isolation of high-purity P3G, separating it from the co-occurring Cyanidin-3-glucoside (C3G).[1]

Reagents & Equipment

-

Source Material: Black Rice bran (rich in C3G and P3G).[5][6][7]

-

Solvents: Methanol (HPLC grade), HCl (1.0 N), Trifluoroacetic acid (TFA), Acetonitrile.

-

Instrumentation: Ultrasonic bath, Centrifuge, Rotary Evaporator, Preparative HPLC or High-Performance Countercurrent Chromatography (HPCCC).

Step-by-Step Methodology

Step 1: Acidified Extraction

-

Grind 30g of black rice into a fine powder.

-

Mix with 200 mL of MeOH:1.0 N HCl (85:15 v/v) . Note: Acidification is mandatory to maintain the flavylium form and prevent degradation.

-

Sonicate for 15 minutes at ambient temperature to disrupt cell walls.[1]

-

Centrifuge at 7,500 rpm (4°C) for 5 minutes. Collect supernatant.

-

Re-extract the pellet and combine supernatants.

Step 2: Concentration

-

Evaporate methanol using a rotary evaporator at < 35°C. Caution: Heat > 40°C accelerates hydrolysis of the glycosidic bond.

-

Resuspend the residue in distilled water acidified with 0.1% HCl.

Step 3: Purification (Prep-HPLC)

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse or equivalent), 5

m.[5] -

Mobile Phase A: Water + 0.5% TFA.[1]

-

Mobile Phase B: Acetonitrile + 0.5% TFA.[1]

-

Gradient: 0-5 min (10% B), 5-20 min (10-30% B), 20-25 min (30-100% B).

-

Detection: 520 nm (specific for anthocyanins).[5]

-

Separation Logic: C3G (more polar) elutes first; P3G (methylated, less polar) elutes later.

Figure 3: Workflow for the extraction and purification of Peonidin-3-glucoside from biological matrices.

Analytical Characterization Data

To validate the identity of the isolated compound, compare experimental data against these standard values.

Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 463.41 g/mol | Monoisotopic Mass: 463.124 |

| 520 - 525 nm | Bathochromic shift vs. Cyanidin due to methylation | |

| Solubility | Water, Methanol, Ethanol | Insoluble in non-polar organic solvents |

| pKa (Hydration) | ~2.9 | Transformation to pseudobase |

Mass Spectrometry (ESI-MS/MS)

| Ion Mode | m/z Value | Fragment Identification |

| [M]+ (Parent) | 463 | Peonidin-3-glucoside cation |

| MS2 Fragment | 301 | [M - 162]+ (Loss of Glucose) -> Peonidin Aglycone |

Key NMR Signals ( H, 500 MHz, CD_3OD/TFA)

| Proton | Shift ( | Multiplicity | Assignment |

| Aglycone | |||

| H-4' | N/A | - | OH group (exchangeable) |

| OCH | ~3.95 | s | 3'-Methoxy group (Diagnostic) |

| H-6, H-8 | 6.4 - 6.9 | d | A-ring protons |

| H-2', H-6' | 7.8 - 8.2 | m | B-ring protons |

| Sugar | |||

| H-1'' | ~5.35 | d ( | Anomeric proton ( |

References

-

PubChem. (2025).[4] Peonidin 3-glucoside (Compound CID 443654).[1][3][4] National Library of Medicine.[1] [Link]

-

Advion Interchim Scientific. (n.d.). The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice.[1][8][Link]

-

Lee, J. H., et al. (2015). Rapid Isolation of Cyanidin 3-Glucoside and Peonidin 3-Glucoside from Black Rice (Oryza sativa) Using High-Performance Countercurrent Chromatography. Natural Product Sciences.[1] [Link]

-

Thuy, N. M., et al. (2021). Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses.[1] Molecules (MDPI). [Link]

-

Yeast Metabolome Database. (2024). Peonidin 3-O-glucoside (YMDB01766).[1][Link]

Sources

- 1. ymdb.ca [ymdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Peonidin-3-glucoside | C22H23O11+ | CID 443654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Peonidin 3-Glucoside | C22H23ClO11 | CID 14311152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Rapid Isolation of Cyanidin 3-Glucoside and Peonidin 3-Glucoside from Black Rice (Oryza sativa) Using High-Performance Countercurrent Chromatography and Reversed-Phase Column Chromatography -Natural Product Sciences | Korea Science [koreascience.kr]

- 7. researchgate.net [researchgate.net]

- 8. advion.com [advion.com]

Technical Whitepaper: Computational Elucidation of Peonidin-3-Glucoside Pharmacodynamics

Executive Summary

Peonidin-3-glucoside (P3G) is a methylated anthocyanin found ubiquitously in pigmented cereals (Oryza sativa L. indica) and berries. While traditional pharmacognosy identifies it as a potent antioxidant, modern drug discovery demands a mechanistic understanding of its pleiotropic effects.

This technical guide provides a rigorous in silico framework to predict and validate the bioactivity of P3G. Moving beyond simple ligand screening, we define a multi-stage workflow integrating ADMET profiling, Network Pharmacology, and Molecular Docking/Dynamics. Our analysis identifies P3G not merely as a radical scavenger, but as a specific modulator of TNF-α signaling , ALK5 (TGF-β receptor type I) , and Alpha-glucosidase activity.

Compound Profile & Physiochemical Baseline[1][2]

Before initiating docking protocols, the ligand must be characterized to ensure it meets the structural requirements for intracellular or membrane-bound target interaction.

-

PubChem CID: 443654[1]

-

Molecular Formula:

-

Key Structural Feature: The presence of a glucose moiety at the C3 position significantly alters hydrophilicity compared to the aglycone (Peonidin), impacting its transport across the lipid bilayer.

Canonical SMILES for Modeling

Use the following isomeric SMILES string for 3D structure generation in software like ChemDraw or OpenBabel: COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Phase I: ADMET Profiling (The "Go/No-Go" Matrix)

Objective: Determine if P3G possesses drug-likeness properties suitable for oral administration, specifically focusing on absorption and toxicity.

Tool: SwissADME / pkCSM

Experimental Protocol

-

Input: Submit the P3G SMILES string to the SwissADME server.

-

Parameter Selection: Select "BOILED-Egg" model for blood-brain barrier (BBB) permeation and "Lipinski" for drug-likeness.

-

Analysis: Evaluate the Topological Polar Surface Area (TPSA).

Predicted Data Summary

| Property | Value | Interpretation |

| Molecular Weight | 463.4 g/mol | < 500 g/mol (Passes Lipinski) |

| H-Bond Donors | 7 | > 5 (Violation: High polarity) |

| H-Bond Acceptors | 11 | > 10 (Violation: High polarity) |

| TPSA | ~170 Ų | High polarity; low BBB permeability. |

| GI Absorption | Low/Moderate | Requires active transport (SGLT1) or hydrolysis. |

| Bioavailability Score | 0.55 | Feasible for oral drug development. |

Scientist's Note: While P3G technically violates 2 Lipinski rules (Donors/Acceptors) due to the glucose moiety, this is typical for glycosides. In vivo, the glucose is often cleaved by cytosolic

Phase II: Target Identification via Network Pharmacology

Objective: To map the "Many-to-Many" relationship between P3G and disease pathways, moving beyond the "One-Drug-One-Target" paradigm.

The Signaling Architecture

P3G acts as a multi-target ligand. Our network analysis highlights two distinct therapeutic axes:

-

Oncology (Metastasis): Inhibition of MAPK/ERK pathways and downregulation of MMP-2/9.

-

Metabolic/Inflammation: Inhibition of TNF-α signaling and Alpha-glucosidase.

Visualization of P3G Signaling Pathways

The following diagram illustrates the downstream effects of P3G binding to its primary targets (ALK5 and TNF-R), leading to observed phenotypic changes (Apoptosis, Anti-inflammation).

Figure 1: P3G Multi-Target Signaling Network. Blue: Ligand; Red: Primary Protein Targets; Yellow: Signaling Mediators; Green: Therapeutic Outcomes.

Phase III: Structural Validation (Molecular Docking)

Objective: Quantify the binding affinity of P3G to the identified targets. We will focus on ALK5 (Cancer) and Alpha-Glucosidase (Diabetes) as the primary case studies.

Software Standard: AutoDock Vina (Open Source) or Gold (Commercial).

Detailed Docking Protocol (Self-Validating)

Step 1: Protein Preparation

-

Source: Retrieve crystal structures from RCSB PDB.

-

Target A (Cancer):ALK5 (TGF-β type I receptor).[5] Recommended PDB: 3K41 .

-

Target B (Diabetes):Human Alpha-Glucosidase . Recommended PDB: 3TOP (N-terminal subunit) or homology model if human full-length is unavailable.

-

-

Cleaning: Remove crystallographic water molecules and co-crystallized ligands.

-

Protonation: Add polar hydrogens (essential for H-bond calculation) and compute Gasteiger charges.

Step 2: Ligand Preparation

-

Energy Minimization: P3G structure must be minimized (MM2 force field) to relieve steric clashes, particularly around the glycosidic bond.

-

Torsion Tree: Define rotatable bonds. Note: The glucose ring is generally rigid, but the hydroxyls and the C-O-C linkage between the anthocyanidin and sugar must be rotatable.

Step 3: Grid Box Definition (The "Search Space")

Do not use "Blind Docking" for final results. Center the grid on the active site residues.

-

For ALK5: Center on the ATP-binding pocket (Gatekeeper residue interaction).

-

For Alpha-Glucosidase: Center on the catalytic triad (Aspartate/Glutamate residues).

Step 4: Execution & Validation

-

Run Vina: Set exhaustiveness = 8 (minimum).

-

Validation: Re-dock the native co-crystallized ligand. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.

Expected Results & Interpretation

| Target Protein | PDB ID | Binding Energy ( | Key Interacting Residues | Biological Implication |

| ALK5 | 3K41 | -8.3 kcal/mol | Lys232, Asp351 | Competitive inhibition of ATP binding; suppression of TGF-β signaling. |

| TNF-α Receptor | 1TNR | -7.5 kcal/mol | Glu54, Glu56 | Disruption of TNF-α/Receptor complex stability. |

| Alpha-Glucosidase | 3TOP | -9.1 kcal/mol | Asp215, Glu277 | Inhibition of carbohydrate hydrolysis (Antidiabetic). |

Phase IV: Dynamic Stability (MD Simulation)

Static docking provides a snapshot; Molecular Dynamics (MD) provides the "movie." For high-impact research, MD is required to prove the complex stays stable under physiological conditions.

Tool: GROMACS or AMBER.

The Logic of MD Analysis

When analyzing the P3G-Protein complex trajectory (typically 50-100 ns), focus on these three metrics:

-

RMSD (Root Mean Square Deviation): Measures structural deviation from the starting structure.

-

Success Criteria: The plot should plateau (equilibrate) after ~10ns and remain stable. Fluctuations > 3 Å suggest the ligand is unstable or leaving the pocket.

-

-

RMSF (Root Mean Square Fluctuation): Measures the flexibility of individual amino acids.

-

Success Criteria: Residues in the binding pocket should show lower fluctuation (rigidification) upon P3G binding compared to the apo-protein.

-

-

Rg (Radius of Gyration): Measures the compactness of the protein.

-

Success Criteria: Rg should remain constant, indicating the protein is not unfolding.

-

MD Workflow Visualization

Figure 2: Standard Molecular Dynamics Simulation Pipeline for Ligand-Protein Stability.

References

-

Ghasemi, Z., et al. (2022). In-silico drug-likeness analysis, ADME properties, and molecular docking studies of... pelargonidin-3-glucoside, and peonidin-3-arabinoside as natural anticancer compounds against acting receptor-like kinase 5 receptor. Anti-Cancer Drugs.[6][5][7][8][9] Link

-

Lestari, D., et al. (2019). Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. Acta Informatica Medica. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

-

Ho, G.T., et al. (2010). Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway.[10] Nutrition and Cancer. Link

-

PubChem Database. Peonidin-3-glucoside (CID 443654).[1] National Center for Biotechnology Information. Link

Sources

- 1. Peonidin-3-glucoside | C22H23O11+ | CID 443654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling – Acta Informatica Medica [actainformmed.org]

- 5. In-silico drug-likeness analysis, ADME properties, and molecular docking studies of cyanidin-3-arabinoside, pelargonidin-3-glucoside, and peonidin-3-arabinoside as natural anticancer compounds against acting receptor-like kinase 5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bbrc.in [bbrc.in]

- 7. phytojournal.com [phytojournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Mechanisms of Peonidin-3-glucoside

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin-3-glucoside (P3G), an O-methylated anthocyanin, is a prominent natural pigment found in a variety of fruits and vegetables, including purple corn, red wine, and berries.[1][2] Beyond its role as a colorant, P3G exhibits potent biological activities, with its antioxidant properties being of significant interest to the scientific community. Oxidative stress is a key pathological driver in numerous chronic diseases, making the elucidation of effective antioxidant mechanisms a critical goal for drug discovery and nutritional science. This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of Peonidin-3-glucoside. We will dissect its direct chemical actions, such as radical scavenging and metal ion chelation, and delve into its more complex indirect roles in modulating cellular defense pathways, primarily the Nrf2-ARE signaling axis. This document is structured to serve as a robust resource, synthesizing mechanistic insights with detailed, field-proven experimental protocols to empower researchers in their investigation of this promising phytochemical.

Molecular Profile of Peonidin-3-glucoside

The antioxidant capacity of Peonidin-3-glucoside is intrinsically linked to its molecular architecture. As a member of the flavonoid family, its structure is characterized by a C6-C3-C6 carbon skeleton. Specifically, it is the 3-O-β-D-glucoside of peonidin.[3] The key features contributing to its antioxidant function are the phenolic hydroxyl (-OH) groups and the O-methyl (-OCH₃) group on the B-ring.[4] These groups can readily donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.[4] The glycosylation at the C3 position influences its stability and bioavailability.

Caption: Chemical structure of Peonidin-3-glucoside.

Direct Antioxidant Mechanisms

The most immediate way P3G combats oxidative stress is through direct chemical interactions with pro-oxidant species. These mechanisms can be effectively quantified using various in vitro assays.

Free Radical Scavenging

P3G acts as a potent free radical scavenger by donating a hydrogen atom from one of its phenolic hydroxyl groups, which stabilizes the radical and terminates the oxidative cascade.[4] This capacity is commonly measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2]

Table 1: In Vitro Radical Scavenging Activity of Peonidin-3-glucoside

| Assay | Metric | Value | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | EC₅₀ | 757 µM | [2] |

| ABTS Radical Scavenging | EC₅₀ | 98 µM | [2] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of P3G required to scavenge 50% of the radicals.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Anthocyanins, including peonidin derivatives, can chelate these metal ions, sequestering them and preventing them from participating in ROS-generating reactions.[4][5] The catechol-like structure on the B-ring is a primary site for metal chelation.[5]

Experimental Protocol 1: DPPH Radical Scavenging Assay

Objective: To quantify the hydrogen-donating ability of Peonidin-3-glucoside by measuring the reduction of the stable DPPH radical.

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.[6]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and protected from light.

-

Prepare a stock solution of Peonidin-3-glucoside (e.g., 10 mM in methanol or DMSO). Create a series of dilutions from this stock to test a range of concentrations (e.g., 10 µM to 1000 µM).

-

A known antioxidant, such as Trolox or Ascorbic Acid, should be used as a positive control and prepared similarly.

-

-

Assay Procedure (96-well plate format):

-

Data Acquisition:

-

Measure the absorbance of each well at 515-517 nm using a microplate reader.[6]

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the P3G sample.

-

-

Plot the % Scavenging against the concentration of P3G and determine the EC₅₀ value using non-linear regression analysis.

-

Indirect and Cellular Antioxidant Mechanisms

Beyond direct scavenging, P3G exerts significant antioxidant effects by modulating endogenous cellular defense systems. This indirect action often leads to a more sustained and potent protective effect.

Upregulation of Antioxidant Enzymes

Studies have shown that P3G can enhance the cellular antioxidant arsenal by increasing the activity of key protective enzymes. In a cellular model of nonalcoholic fatty liver disease (NAFLD), treatment with P3G significantly increased the activities of Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT).[1] These enzymes are critical for detoxifying superoxide radicals and hydrogen peroxide. Concurrently, P3G was found to restore cellular levels of glutathione (GSH), a crucial non-enzymatic antioxidant.[1]

Table 2: Effect of P3G on Antioxidant Enzyme Activity in FFA-Treated L02 Hepatocytes

| Treatment Group | SOD Activity (U/mg) | GPx Activity (U/mg) | CAT Activity (U/mg) |

|---|---|---|---|

| Control | 55.11 ± 2.13 | 115.34 ± 8.11 | 75.43 ± 4.56 |

| FFA-Treated | 49.22 ± 3.56 | 60.55 ± 4.08 | 31.92 ± 0.94 |

| FFA + 300 µM P3G | 59.24 ± 0.88 | 125.19 ± 13.11 | 84.01 ± 3.13 |

Data adapted from Hao et al., 2022.[1] Values represent mean ± SD.

Activation of the Nrf2-ARE Signaling Pathway

A pivotal mechanism for the indirect antioxidant activity of many polyphenols is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8] Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1).[9]

Upon exposure to oxidative stress or electrophilic compounds like P3G, Keap1 undergoes a conformational change, releasing Nrf2.[9] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[10] This binding initiates the transcription of a battery of phase II detoxifying and antioxidant enzymes, including SOD, CAT, GPx, and Heme Oxygenase-1 (HO-1).[10][11] While this pathway has been extensively demonstrated for the closely related cyanidin-3-glucoside (C3G)[11][12][13], it is a highly probable and critical mechanism for P3G as well.

Caption: P3G-mediated activation of the Nrf2-ARE signaling pathway.

Methodologies for Cellular Antioxidant Analysis

To validate the biological relevance of P3G's antioxidant activity, cell-based assays are indispensable. They provide insights into bioavailability, metabolism, and interaction with cellular machinery.

Experimental Protocol 2: Cellular Antioxidant Activity (CAA) Assay

Objective: To measure the antioxidant activity of P3G within a cellular environment, accounting for cell uptake and metabolism.

Principle: The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, generated by adding 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant compound like P3G will scavenge the ROS, preventing the oxidation of DCFH and thus reducing fluorescence.[14][15]

Step-by-Step Methodology:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells into a 96-well, black-walled, clear-bottom microplate at a density that will achieve confluence (e.g., 6 x 10⁴ cells/well) and culture for 24 hours.

-

-

Compound Treatment:

-

Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Treat the cells with 100 µL of media containing various concentrations of P3G or a positive control (e.g., Quercetin) for 1-2 hours.

-

-

Probe Loading:

-

Remove the treatment media and add 100 µL of media containing 25 µM DCFH-DA. Incubate for 60 minutes in the dark.

-

-

Induction of Oxidative Stress & Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add 100 µL of the AAPH radical initiator (600 µM in Hanks' Balanced Salt Solution) to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[16]

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample and control.

-

Calculate the CAA value using the formula:

-

CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]

-

-

Determine the EC₅₀ value, which is the concentration of P3G required to provide 50% inhibition of DCF formation.

-

Experimental Protocol 3: Western Blot for Nrf2 Nuclear Translocation

Objective: To quantify the accumulation of Nrf2 protein in the nucleus following treatment with Peonidin-3-glucoside.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By separating cellular proteins into cytoplasmic and nuclear fractions, one can visualize and quantify the increase of Nrf2 in the nucleus, which is a hallmark of its activation.[10][17]

Caption: Standard workflow for Western blot analysis of Nrf2 activation.

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Culture cells (e.g., HepG2 or HUVECs) and treat with P3G for a predetermined time (e.g., 2-6 hours).

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to isolate the protein fractions.[17]

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[19]

-

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

-

Also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., β-actin or GAPDH) to verify the purity of the fractions.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the resulting signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Nrf2 signal to the respective loading control (Lamin B1 for nuclear, β-actin for cytoplasmic) to determine the relative increase in nuclear Nrf2.

-

Experimental Protocol 4: qPCR for Antioxidant Gene Expression

Objective: To measure changes in the mRNA levels of Nrf2-target genes (e.g., SOD2, CAT, GPX1, NQO1, HMOX1) after P3G treatment.

Principle: Quantitative Real-Time PCR (qPCR) measures the amount of a specific DNA template in real-time as it is amplified. By first reverse-transcribing cellular RNA into complementary DNA (cDNA), qPCR can be used to accurately quantify gene expression levels.[20]

Step-by-Step Methodology:

-

Cell Treatment and RNA Extraction:

-

Culture and treat cells with P3G as described previously.

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent. Ensure the RNA is of high purity (A260/280 ratio of ~2.0).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit with oligo(dT) or random primers.[21]

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a qPCR plate or tubes. Each reaction should contain:

-

Include a no-template control (NTC) for each primer set to check for contamination.

-

-

qPCR Run:

-

Run the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by ~40 cycles of denaturation, annealing, and extension.[23]

-

A melt curve analysis should be performed at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

The instrument software will generate a quantification cycle (Cq) value for each reaction.

-

Calculate the relative gene expression using the ΔΔCq (delta-delta Cq) method:

-

Normalize to Housekeeping Gene: ΔCq = Cq(target gene) - Cq(housekeeping gene)

-

Normalize to Control Group: ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)

-

Calculate Fold Change: Fold Change = 2^(-ΔΔCq)

-

-

Conclusion and Future Directions

The antioxidant mechanism of Peonidin-3-glucoside is a sophisticated, dual-action process. It functions directly as a chemical antioxidant by scavenging free radicals and chelating pro-oxidant metals, and more profoundly, it acts as a modulator of cellular signaling.[1][4] By activating the Nrf2-ARE pathway, P3G fortifies cells from within, upregulating a suite of endogenous antioxidant and detoxifying enzymes.[1][12] This comprehensive defense strategy underscores its potential as a valuable agent in the prevention and mitigation of diseases rooted in oxidative stress.

For professionals in drug development, P3G represents a compelling lead compound. Future research should focus on its metabolic fate and the specific activities of its metabolites, as these may be the ultimate bioactive agents in vivo.[24] Furthermore, exploring its synergistic effects with other phytochemicals or conventional drugs could unveil novel therapeutic strategies. The robust methodologies detailed in this guide provide a solid framework for these future investigations, paving the way for a deeper understanding and application of Peonidin-3-glucoside in human health.

References

-

Hao, R., Shan, S., Yang, D., Zhang, H., Sun, Y., & Li, Z. (2022). Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation. Antioxidants, 11(10), 2038. [Link]

-

ResearchGate. (n.d.). Real-time PCR for quantification of antioxidant enzymes expression...[Link]

-

de Oliveira, R. O., de Souza, I. R., dos Santos, M. C. C., et al. (2021). Gene expression evaluation of antioxidant enzymes in patients with hepatocellular carcinoma: RT-qPCR and bioinformatic analyses. Genetics and Molecular Biology, 44(2), e20200388. [Link]

-

Bio-protocol. (n.d.). Western Blot Analysis of Nrf2, HO-1, AMPK, FOXO3, Thioredoxin, Cleaved Caspase 3, and VEGF. [Link]

-

National Center for Biotechnology Information. (n.d.). Peonidin-3-glucoside. PubChem Compound Database. [Link]

-

Zielińska, P., Świętochowska, E., & Gomułkiewicz, A. (2023). Gene Expression and Activity of Selected Antioxidant and DNA Repair Enzymes in the Prefrontal Cortex of Sheep as Affected by Kynurenic Acid. International Journal of Molecular Sciences, 24(23), 16999. [Link]

-

Liu, Y., Gu, L., & Chen, G. (2020). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2020, 9382181. [Link]

-

PapersFlow. (n.d.). Antioxidant Activity Assays: Research Guide & Papers. [Link]

-

Lomeli, N., Bota, D., & Lomenick, B. (2015). Comparison of human Nrf2 antibodies: A tale of two proteins. Toxicology Reports, 2, 963–972. [Link]

-

Trovato, A., Siracusa, R., Di Paola, R., et al. (2016). Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation. Antioxidants, 5(2), 14. [Link]

-

Silvagno, F., Vernone, A., & Pescarmona, G. (2020). Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity. Antioxidants, 9(12), 1261. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., et al. (2023). IL-22 inhibits ferroptosis and attenuates ischemia-reperfusion-induced acute kidney injury: Association with activation of the P62-Keap1-Nrf2 signaling pathway. PLOS ONE, 18(11), e0294101. [Link]

-

Speciale, A., Canali, R., Chirafisi, J., et al. (2013). Cyanidin-3-O-glucoside Counters the Response to TNF-alpha of Endothelial Cells by Activating Nrf2 Pathway. Molecular Nutrition & Food Research, 57(7), 1245-1254. [Link]

-

Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411. [Link]

-

He, Y., He, Y., & Giusti, M. M. (2020). Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability. Foods, 9(10), 1441. [Link]

-

Thong-asa, W., & Tilokskulchai, K. (2020). Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells. BMC Complementary Medicine and Therapies, 20(1), 44. [Link]

-

Floegel, A., Kim, D. O., Chung, S. J., et al. (2011). Comparison of ABTS/DPPH assays for the detection of antioxidant activity in foods. Journal of Food Composition and Analysis, 24(7), 1043-1048. [Link]

-

El Mouatassim, S., Guérin, J. F., & Ménézo, Y. (2000). Expression of genes encoding antioxidant enzymes in human and mouse oocytes during the final stages of maturation. Molecular Human Reproduction, 6(5), 457-463. [Link]

-

Kellett, M. E., Greenspan, P., & Pegg, R. B. (2018). Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line. Food Chemistry, 247, 359-363. [Link]

-

de Pascual-Teresa, S., Moreno, D. A., & García-Viguera, C. (2010). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules, 15(12), 9242-9266. [Link]

-

Liu, D., et al. (2021). Cyanidin‐3‐O‐glucoside ameliorates hydrogen peroxide‐induced oxidative stress by regulating HMGCR‐mediated cholesterol anabolism in HEK‐293T cells. Food Science & Nutrition, 9(12), 6599-6610. [Link]

-

Şahin, S., & Çapan, M. (2022). DPPH Radical Scavenging Assay. In Spectrophotometry - The Role of the Technique in the Context of Current Research. IntechOpen. [Link]

Sources

- 1. Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Peonidin-3-glucoside | C22H23O11+ | CID 443654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPPH Radical Scavenging Assay [mdpi.com]

- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity | MDPI [mdpi.com]

- 9. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyanidin-3-O-glucoside counters the response to TNF-alpha of endothelial cells by activating Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyanidin‐3‐O‐glucoside ameliorates hydrogen peroxide‐induced oxidative stress by regulating HMGCR‐mediated cholesterol anabolism in HEK‐293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

- 17. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IL-22 inhibits ferroptosis and attenuates ischemia-reperfusion-induced acute kidney injury: Association with activation of the P62-Keap1-Nrf2 signaling pathway | PLOS One [journals.plos.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Gene expression evaluation of antioxidant enzymes in patients with hepatocellular carcinoma: RT-qPCR and bioinformatic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]

- 23. academic.oup.com [academic.oup.com]

- 24. mdpi.com [mdpi.com]

Peonidin-3-Glucoside: Molecular Mechanisms and Therapeutic Targets in Inflammation

Executive Summary

Peonidin-3-glucoside (P3G) is a bioactive anthocyanin found prominently in purple corn, black rice, and various berries. Unlike generic antioxidants, P3G exhibits specific pharmacological activity by modulating critical intracellular signaling cascades governing inflammation and cell survival. This technical guide delineates the molecular mechanisms of P3G, specifically its dual-action capability to suppress pro-inflammatory drivers (NF-κB, MAPK, NLRP3) while simultaneously upregulating cytoprotective pathways (Nrf2/HO-1, SIRT1).

Molecular Characterization & Pharmacodynamics

-

Chemical Identity: P3G consists of the anthocyanidin peonidin (3'-methoxy-4',5,7-trihydroxyflavylium) glycosylated at the C3 position. The presence of the methoxy group at the 3' position enhances its stability and lipophilicity compared to its hydroxylated counterpart, cyanidin-3-glucoside (C3G), potentially influencing cellular uptake and receptor interaction.

-

Metabolic Fate: Upon ingestion, P3G undergoes phase I and II metabolism.[1] Key metabolites include protocatechuic acid and vanillic acid . While native bioavailability is low (<12%), the accumulation of these active metabolites contributes significantly to the systemic anti-inflammatory effect.

Mechanistic Deep Dive: Core Signaling Pathways

The NF-κB and MAPK Suppression Axis

The primary anti-inflammatory mechanism of P3G involves the direct blockade of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

Mechanism: Under inflammatory stimuli (e.g., LPS, TNF-α), P3G inhibits the phosphorylation of the IκB kinase (IKK) complex. This prevents the degradation of IκBα, thereby sequestering the p65/p50 NF-κB dimer in the cytoplasm and blocking its nuclear translocation.

-

MAPK Crosstalk: P3G simultaneously attenuates the phosphorylation of upstream MAPK kinases—specifically JNK , ERK1/2 , and p38 . Since MAPKs often act as upstream activators of NF-κB, this creates a dual-layer blockade against cytokine production (IL-6, TNF-α, IL-1β).

The Nrf2/HO-1 Antioxidant Defense System

P3G acts as a hormetic stressor that activates the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2).

-

Mechanism: P3G promotes the dissociation of Nrf2 from its inhibitor Keap1. Translocated Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of Heme Oxygenase-1 (HO-1) , Superoxide Dismutase (SOD) , and Catalase . This reduces intracellular ROS, which is a critical feedback loop that further dampens NF-κB activation.

The SIRT1/p53 Anabolic Axis (Osteo-Protection)

In chondrocytes and osteoblasts, P3G exhibits a unique anabolic profile.

-

Mechanism: P3G upregulates SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase. Activated SIRT1 deacetylates p53 , reducing apoptosis, and inhibits RANKL expression. This pathway is critical for preventing cartilage degradation in osteoarthritis models.

Pathway Visualization

The following diagram illustrates the multi-target mechanism of P3G within an inflamed cell.

Figure 1: Integrated signaling map showing P3G's multi-targeted inhibition of inflammatory cascades (Red) and activation of cytoprotective pathways (Green/Blue).

Quantitative Efficacy Data

The following table summarizes P3G efficacy across various cell models, providing a reference for dosage selection in experimental designs.

| Experimental Model | Inducer | Target Biomarker | P3G Effective Conc. | Quantitative Effect |

| THP-1 Macrophages | LPS (100 ng/mL) | TNF-α, IL-6 Secretion | 10 - 50 µM | >50% reduction in cytokine release |

| L02 Hepatocytes | Free Fatty Acids | NF-κB p65 Nuclear Translocation | 300 µM | Reduced from 1.24 (Control) to 0.80 (Fold Change) |

| hFOB Osteoblasts | Serum Starvation | Apoptosis (Bax/Bcl-2) | 1.0 µg/mL (~2 µM) | Significant reduction in apoptosis; Upregulation of SIRT1 |

| A549 Lung Cells | SARS-CoV-2 Spike | NLRP3 Inflammasome | 1.25 - 10 µg/mL | Dose-dependent suppression of IL-1β and IL-18 |

| RAW 264.7 | LPS | iNOS / COX-2 Protein | 50 - 100 µM | Near-complete blockade of protein expression |

Experimental Protocols (Validation Workflows)

In Vitro Anti-Inflammatory Assay (LPS-Induced RAW 264.7)

Objective: Validate P3G inhibition of the NF-κB pathway via Western Blot.

-

Cell Seeding: Seed RAW 264.7 macrophages at

cells/well in 6-well plates. Incubate for 24h. -

Pre-treatment: Replace media with serum-free DMEM containing P3G (0, 10, 50, 100 µM) for 2 hours .

-

Note: Pre-treatment is critical to allow cellular uptake and priming of antioxidant enzymes before the inflammatory insult.

-

-

Induction: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 30 minutes (for phosphorylation analysis) or 24 hours (for protein expression/cytokine release).

-

Protein Extraction:

-

Wash cells 2x with ice-cold PBS.

-

Lyse with RIPA buffer + Phosphatase Inhibitor Cocktail (Critical for detecting p-IκBα and p-p65).

-

-

Western Blot Analysis:

-

Target Proteins: p-p65 (Ser536), Total p65, p-IκBα, IκBα, β-actin.

-

Expected Result: P3G should dose-dependently reduce the ratio of p-p65/Total p65.

-

Experimental Workflow Diagram

Figure 2: Standardized workflow for validating P3G anti-inflammatory activity.

Therapeutic Implications & Drug Development

Bioavailability Challenges

P3G, like other anthocyanins, suffers from low bioavailability (~1-2% intact absorption). However, its methylated B-ring (peonidin vs. cyanidin) confers slightly higher stability and lipophilicity.

-

Strategy: Formulation with liposomes or nano-encapsulation is recommended to protect the glycoside from gastric hydrolysis and enhance intestinal uptake.

Target Indications

Based on the signaling profile, P3G is a high-potential candidate for:

-

Osteoarthritis (OA): Unique ability to activate SIRT1 and inhibit RANKL makes it superior to generic anti-inflammatories for bone/cartilage preservation.

-

Metabolic Liver Disease (NAFLD/NASH): Dual regulation of lipid metabolism (via PPARs) and inflammation (via NF-κB).

-

Viral-Induced Inflammation: Efficacy against Spike-protein induced NLRP3 activation suggests utility in managing post-viral inflammatory sequelae.

References

-

Peonidin-3-O-glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions. Journal of Agricultural and Food Chemistry. Link

-

Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction. Nutrients. Link

-

Peonidin-3-O-glucoside and Resveratrol Increase the Viability of Cultured Human hFOB Osteoblasts and Alter the Expression of Genes Associated with Apoptosis. International Journal of Molecular Sciences. Link

-

Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways. Inflammation. Link

-

Molecular Mechanism of Action of Pelargonidin-3-O-Glucoside, the Main Anthocyanin Responsible for the Anti-Inflammatory Effect of Strawberry Fruits. Food Chemistry. Link

Sources

Technical Guide: Peonidin-3-Glucoside in Plant Physiology & Stress Response

Executive Summary

Peonidin-3-glucoside (Pn3G) represents a critical intersection between plant stress adaptation and pharmacological bioactivity. Unlike its precursor cyanidin-3-glucoside (Cy3G), Pn3G possesses a methylated B-ring at the 3'-position, conferring enhanced chemical stability and specific transport kinetics. In plant physiology, Pn3G is not merely a pigment but a stress-responsive metabolite that accumulates under abiotic extremes (drought, cold, UV-B) to mitigate oxidative damage and modulate osmotic pressure. For drug development professionals, Pn3G offers a potent scaffold for anti-inflammatory and chemopreventive therapeutics, driven by its ability to inhibit NF-κB signaling and induce G2/M cell cycle arrest. This guide synthesizes the mechanistic role of Pn3G in plants with actionable protocols for its extraction, quantification, and functional validation.

Part 1: Chemical & Biosynthetic Profile

Structural Significance

Pn3G (C₂₂H₂₃O₁₁) is an anthocyanin belonging to the O-methylated flavonoid subclass.

-

Stability Factor: The methoxy group (-OCH₃) at the 3' position reduces susceptibility to nucleophilic attack compared to the ortho-dihydroxyl system of cyanidin. This methylation is a key evolutionary adaptation for preserving antioxidant capacity in fluctuating vacuolar pH.

-

Solubility: The glucose moiety at C-3 ensures water solubility, facilitating vacuolar storage and systemic transport.

Biosynthetic Pathway

The synthesis of Pn3G is a downstream event in the phenylpropanoid pathway. The critical divergence point from Cyanidin-3-glucoside is catalyzed by Anthocyanin O-methyltransferase (AOMT) .

Figure 1: Biosynthetic pathway of Peonidin-3-glucoside highlighting the critical methylation step by AOMT.

Part 2: Physiological Mechanisms in Stress Response

The "Shield and Signal" Mechanism

Pn3G operates via a dual mechanism under stress:

-

Direct ROS Scavenging (Shield): The phenolic hydroxyl groups donate hydrogen atoms to neutralize Reactive Oxygen Species (ROS) like superoxide anions (

) and hydrogen peroxide ( -

Signaling Modulation: Accumulation of Pn3G in the vacuole alters the osmotic potential, aiding in turgor maintenance during drought. Furthermore, its precursor pathways are upregulated by the MBW Complex (MYB-bHLH-WD40) in response to ABA and ROS signaling.

Stress Signaling Network

The following diagram illustrates how environmental triggers lead to Pn3G accumulation and subsequent stress tolerance.

Figure 2: Signal transduction network linking abiotic stress to Pn3G synthesis and physiological protection.

Part 3: Experimental Protocols (Self-Validating Systems)

Extraction and Purification of Pn3G

Objective: Isolate high-purity Pn3G from plant tissue (e.g., Oryza sativa black rice or Vitis vinifera skins) for analytical or bioactivity assays.

Protocol:

-

Tissue Preparation: Grind lyophilized plant tissue to a fine powder (<0.5 mm) to maximize surface area.

-

Solvent Extraction:

-

Mix powder with Methanol:1.0N HCl (85:15 v/v) at a ratio of 1:10 (w/v). Note: Acidification stabilizes the flavylium cation form.

-

Sonicate for 15 minutes at <40°C. Causality: Heat degrades anthocyanins; sonication disrupts cell walls.

-

-

Separation: Centrifuge at 7,500 x g for 10 min at 4°C. Collect supernatant. Repeat extraction on pellet twice.

-

Concentration: Combine supernatants and evaporate methanol using a rotary evaporator at 35°C under vacuum.

-

Purification (Solid Phase Extraction - SPE):

-

Condition a C18 Sep-Pak cartridge with methanol followed by acidified water (0.1% HCl).

-

Load aqueous extract. Wash with acidified water to remove sugars/acids.

-

Elute anthocyanins with Methanol:0.1% HCl (v/v) .

-

Self-Validation Check:

-

Visual: Eluate must be deep red/purple.

-

Analytical: Run a small aliquot on HPLC. If peak resolution is poor, repeat SPE wash step.

HPLC-DAD/MS Quantification

Objective: Quantify Pn3G against a certified standard.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase A | Water + 5% Formic Acid |

| Mobile Phase B | Acetonitrile + 5% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | 520 nm (specific for anthocyanins) |

| Gradient | 0-5 min: 5% B; 5-20 min: 5-20% B; 20-30 min: 20-40% B. |

Validation Criteria:

-

Retention Time: Pn3G typically elutes after Cy3G due to the methyl group increasing hydrophobicity.

-

MS Confirmation: Look for parent ion

m/z and fragment ion (aglycone)

Part 4: Comparative Data & Bioactivity

Stability Comparison: Pn3G vs. Cy3G

The following table summarizes why Pn3G is often the preferred metabolite for long-term stress adaptation in plants and shelf-life in drugs.

| Feature | Cyanidin-3-Glucoside (Cy3G) | Peonidin-3-Glucoside (Pn3G) | Mechanism |

| B-Ring Structure | 3',4'-Dihydroxy | 3'-Methoxy, 4'-Hydroxy | Methylation blocks one oxidation site. |

| Thermal Stability | Moderate | High | Steric hindrance protects against degradation. |

| pH Tolerance | Unstable > pH 7 | Improved stability > pH 7 | Methoxylation resists chalcone formation. |

| Transport Affinity | High (MATE/ABC) | Specific (MATE) | Methylation alters transporter binding kinetics. |

Pharmacological Relevance (Drug Development)

For researchers in drug discovery, Pn3G exhibits distinct bioactivities:

-

Anti-Cancer: Induces G2/M phase arrest in HS578T breast cancer cells; downregulates CDK-1/2 and Cyclin B1.

-

Anti-Inflammatory: Inhibits NLRP3 inflammasome activation and suppresses IL-1β/IL-18 secretion in macrophages.

-

Gut Health: Modulates gut microbiota and repairs intestinal barrier in colitis models (e.g., DSS-induced).[1]

References

-

Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation. Foods. (2023).[2][3][4] Link

-

Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo. Nutrition and Cancer. (2005).[5][6][7] Link

-

The Biosynthesis of Cyanidin-3-O-glucoside: A Technical Guide for Researchers. BenchChem. (2025).[8] Link

-

MATE Transporters Facilitate Vacuolar Uptake of Epicatechin 3′-O-Glucoside for Proanthocyanidin Biosynthesis in Medicago truncatula and Arabidopsis. The Plant Cell.[9] (2009).[10][5][6][8][9] Link

-

Environmental Stress-Induced Anthocyanin Accumulation in Plants. Encyclopedia. (2024).[11] Link

-

Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), a polyacylated anthocyanin isolated from the black corncobs, alleviates colitis by modulating gut microbiota in DSS-induced mice. Food Research International.[1] (2025).[8] Link

-

Determination of anthocyanins in red grape skin by pressurised fluid extraction and HPLC. Czech Journal of Food Sciences. (2010).[10][6] Link

Sources

- 1. Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), a polyacylated anthocyanin isolated from the black corncobs, alleviates colitis by modulating gut microbiota in DSS-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonoids as key players in cold tolerance: molecular insights and applications in horticultural crops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cold stress regulates accumulation of flavonoids and terpenoids in plants by phytohormone, transcription process, functional enzyme, and epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mysteries of Proanthocyanidin Transport and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 7. Genetic Control and Evolution of Anthocyanin Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. digital.library.unt.edu [digital.library.unt.edu]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

A Researcher's Guide to Unveiling the Properties of Peonidin-3-glucoside Through Quantum Chemical Calculations

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to computationally investigate the properties of Peonidin-3-glucoside, a key anthocyanin with significant antioxidant and therapeutic potential.[1][2] By leveraging quantum chemical calculations, we can gain profound insights into its electronic structure, spectroscopic characteristics, and antioxidant mechanisms at a molecular level, guiding further experimental work and application development.

Introduction: The Rationale for a Computational Approach

Peonidin-3-glucoside is a naturally occurring anthocyanin found in various fruits and vegetables, contributing to their vibrant red and purple hues.[2][3] Beyond its role as a pigment, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-proliferative properties.[1][4][5] Understanding the fundamental electronic and structural properties that give rise to these effects is paramount for its potential application in pharmaceuticals and nutraceuticals.

Experimental characterization, while essential, can be complemented and often guided by computational chemistry.[6][7] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate molecular geometries, electronic properties, and reaction mechanisms with a high degree of accuracy.[8][9] This guide will walk you through the theoretical underpinnings and practical application of these methods to the study of Peonidin-3-glucoside.

Theoretical Framework: Choosing the Right Tools for the Job

The selection of an appropriate theoretical method and basis set is the most critical decision in any quantum chemical study, as it directly impacts the accuracy and computational cost of the calculations. For molecules like flavonoids, a balance must be struck to capture the complex electronic structure without incurring prohibitive computational expense.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and efficiency.[8] Unlike wavefunction-based methods, DFT calculates the electronic energy based on the electron density, which is a function of only three spatial coordinates.

Choice of Functional: The accuracy of a DFT calculation is highly dependent on the chosen exchange-correlation functional. For flavonoids, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have shown robust performance.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used and well-benchmarked hybrid functionals. It often provides a good starting point for geometry optimizations and electronic structure calculations of organic molecules.[8][10]

-

M06-2X (Minnesota, 2006, with twice the amount of non-local exchange): This functional is known for its good performance in describing non-covalent interactions, which can be important in larger molecules with flexible moieties like the glucoside group.[11]

-

ωB97X-D (Head-Gordon and co-workers' long-range corrected functional with dispersion): This range-separated hybrid functional with an empirical dispersion correction is particularly well-suited for calculations where long-range interactions are important, and for TD-DFT calculations of electronic excitations.

Recommendation: For a comprehensive study, it is advisable to start with B3LYP for initial geometry optimizations and then refine the calculations, particularly for electronic properties and reaction energetics, using M06-2X or ωB97X-D.

Basis Sets

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation.

-

Pople-style basis sets (e.g., 6-311++G(d,p)): This triple-zeta basis set is a good choice for flavonoids. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the electron density.[12]

-

Dunning-style basis sets (e.g., aug-cc-pVTZ): These correlation-consistent basis sets are generally more accurate but also more computationally expensive. They are a good option for high-accuracy single-point energy calculations on an already optimized geometry.

-

Karlsruhe basis sets (e.g., def2-TZVP): This is another popular triple-zeta basis set that often provides a good balance of accuracy and computational cost.[13]

Recommendation: The 6-311++G(d,p) basis set is a robust and widely used choice for calculations on flavonoids and represents a good starting point for achieving reliable results.[8]

Modeling the Solvent Environment

Peonidin-3-glucoside's properties are highly influenced by its environment, particularly in biological systems where water is the primary solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are an efficient way to account for the bulk effects of the solvent without explicitly including solvent molecules in the calculation.[7][14] The PCM creates a cavity in a continuous dielectric medium that represents the solvent, and the solute is placed within this cavity.[7][15] This approach is available in most quantum chemistry software packages.[7]

Computational Workflow: A Step-by-Step Guide

The following workflow outlines the key steps for a comprehensive computational study of Peonidin-3-glucoside. This workflow can be implemented using popular quantum chemistry software packages such as Gaussian or ORCA .

Caption: Computational workflow for Peonidin-3-glucoside property analysis.

Step 1: Geometry Optimization and Frequency Analysis

The first and most crucial step is to obtain an accurate 3D structure of the molecule at its lowest energy state.

Protocol:

-

Obtain Initial Coordinates: A good starting geometry for Peonidin-3-glucoside can be obtained from databases like PubChem (CID 14311152).[16] Save the coordinates in a format compatible with your chosen software (e.g., .xyz or .mol).

-

Create Input File: Prepare an input file for your quantum chemistry software. Below are example templates for Gaussian and ORCA.

Gaussian Input Example (peonidin_opt.gjf):

ORCA Input Example (peonidin_opt.inp):

-

Execute the Calculation: Run the calculation on a suitable computing resource.

-

Verify the Optimized Structure: After the calculation completes, ensure that the geometry optimization has converged successfully. This is typically indicated by a specific message in the output file (e.g., "Optimization completed").

-

Check Frequencies: The frequency calculation is essential to confirm that the optimized structure is a true energy minimum and not a saddle point. A minimum energy structure will have no imaginary frequencies.

Step 2: Simulating the UV-Vis Spectrum with TD-DFT

With the optimized geometry, you can now calculate the electronic excited states to predict the UV-Vis absorption spectrum.

Protocol:

-

Create TD-DFT Input File: Use the optimized coordinates from the previous step. It is often beneficial to use a range-separated functional like ωB97X-D for better accuracy in predicting excitation energies.

Gaussian Input Example (peonidin_tddft.gjf):

-

Execute the Calculation: Run the TD-DFT calculation.

-

Analyze the Output: The output file will contain a list of excited states, their excitation energies (in eV and nm), and their oscillator strengths. The oscillator strength is a measure of the intensity of the absorption.

-

Compare with Experimental Data: Compare the calculated wavelength of the most intense transition (highest oscillator strength) in the visible region with the experimental λmax for Peonidin-3-glucoside, which is approximately 526 nm in methanol with 0.1% HCl.[6]

Step 3: Calculating Antioxidant Properties

The antioxidant activity of flavonoids can be rationalized by examining three primary mechanisms of free radical scavenging: Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Electron Transfer followed by Proton Transfer (ETPT).[1] The favorability of each pathway can be assessed by calculating the following thermodynamic parameters:

-

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of an O-H bond. A lower BDE indicates a more favorable HAT mechanism.

-

Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP suggests a more favorable ETPT mechanism.

-

Proton Affinity (PA): The negative of the enthalpy change for the protonation of the anionic form of the molecule. A lower PA indicates a more favorable SPLET mechanism.

Caption: Relationship between antioxidant mechanisms and required calculations.

Protocol:

-

Calculate Enthalpies: To calculate BDE, IP, and PA for each hydroxyl group on Peonidin-3-glucoside, you will need to perform geometry optimizations and frequency calculations for the parent molecule, the radical (formed by removing a hydrogen atom), the anion (formed by removing a proton), and the cation radical (formed by removing an electron).

-

Parent Molecule: You have already calculated the enthalpy (H) for the parent molecule in the initial optimization step.

-

Radical Species: For each O-H group, create an input file for the radical species by removing the corresponding hydrogen atom. Remember to set the charge to 0 and the multiplicity to 2 (doublet).

-

Anionic Species: For each O-H group, create an input file for the anion by removing the corresponding proton (H+). Set the charge to -1 and the multiplicity to 1 (singlet).

-

Cation Radical Species: Create an input file for the cation radical by setting the charge to +1 and the multiplicity to 2 (doublet).

-

Calculate BDE, IP, and PA: Use the calculated enthalpies from the output files to determine the BDE, IP, and PA values using the appropriate thermodynamic cycles. The hydroxyl group with the lowest BDE is the most likely site for HAT, while the one with the lowest PA is the most likely site for the initial deprotonation in the SPLET mechanism.

Data Presentation and Interpretation

Table 1: Key Calculated Properties of Peonidin-3-glucoside

| Property | Calculated Value | Experimental Value |

| Optimized Geometry | ||

| Dihedral Angle (B-ring vs. C-ring) | Value ° | - |

| Electronic Properties | ||

| HOMO Energy | Value eV | - |

| LUMO Energy | Value eV | - |

| HOMO-LUMO Gap | Value eV | - |

| Spectroscopic Properties | ||

| λmax (Visible) | Value nm | ~526 nm[6] |

| Oscillator Strength | Value | - |

| Antioxidant Properties (Example for 4'-OH group) | ||

| Bond Dissociation Enthalpy (BDE) | Value kcal/mol | - |

| Ionization Potential (IP) | Value kcal/mol | - |

| Proton Affinity (PA) | Value kcal/mol | - |

Interpretation:

-

Molecular Orbitals: The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO often indicates regions susceptible to electrophilic attack and electron donation, which is relevant for antioxidant activity.[1]

-

UV-Vis Spectrum: A close agreement between the calculated and experimental λmax validates the chosen computational methodology. Deviations can be attributed to factors such as specific solvent-solute interactions not fully captured by the implicit solvent model.

-

Antioxidant Mechanisms: By comparing the calculated BDE, IP, and PA values for the different hydroxyl groups, you can predict the most likely site of radical attack and the dominant antioxidant mechanism in a given environment. In polar solvents like water, the SPLET mechanism is often favored for flavonoids.[3]

Conclusion: Bridging Theory and Experiment

This guide has provided a detailed roadmap for the computational investigation of Peonidin-3-glucoside using quantum chemical methods. By following this workflow, researchers can obtain valuable insights into the structural, electronic, spectroscopic, and antioxidant properties of this important anthocyanin. These theoretical predictions can then be used to rationalize experimental observations, guide the design of new derivatives with enhanced activity, and ultimately accelerate the development of novel therapeutic and nutraceutical applications.

References

-

Zhang, Y., et al. (2024). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. MDPI. Retrieved from [Link]

-

Wikipedia. (2023). Polarizable continuum model. Retrieved from [Link]

-

Gao, L., et al. (2020). Density functional theory investigation on antioxidant activity of five flavonoids from Hebei Xiangju. ResearchGate. Retrieved from [Link]

-

Yeh, C.-N., et al. (2019). TAO-DFT with the Polarizable Continuum Model. PMC. Retrieved from [Link]

-

Ali, H. M., & Ali, I. H. (2019). Structure-antioxidant activity relationships, QSAR, DFT calculation, and mechanisms of flavones and flavonols. ResearchGate. Retrieved from [Link]

-

Chen, Y., et al. (2023). Investigating the Antioxidant Efficiency of Tea Flavonoid Derivatives: A Density Functional Theory Study. MDPI. Retrieved from [Link]

-

Borges, F., et al. (2005). Structure–property studies on the antioxidant activity of flavonoids present in diet. Free Radical Biology and Medicine. Retrieved from [Link]

-

Chaiamornnugool, P., et al. (2017). DFT study of anthocyanidin and anthocyanin pigments for Dye-Sensitized Solar Cells: Electron injecting from the excited states and adsorption onto TiO2 (anatase) surface. ResearchGate. Retrieved from [Link]

-

Hao, R., et al. (2023). Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation. PMC. Retrieved from [Link]

-

YouTube. (2020). Submitting a simple ORCA job. Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

Graphviz. (n.d.). Graphviz (dot) examples. Retrieved from [Link]

-

Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

-

Wang, S., et al. (2021). DFT study of the stabilization effect on anthocyanins via secondary interactions. PMC. Retrieved from [Link]

-

Graphviz. (2024). DOT Language. Retrieved from [Link]

-

Group of Prof. Hendrik Zipse. (n.d.). The Polarizable Continuum Model (PCM). Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

Q-Chem. (n.d.). 11.2.3 Polarizable Continuum Models. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Polarizable continuum model – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). Peonidin 3-Glucoside. Retrieved from [Link]

-

ORCA Tutorials. (n.d.). Geometry optimization. Retrieved from [Link]

-

YouTube. (2021). 13. Geometry Optimization using ORCA Quantum Chem. package (Output Files). Retrieved from [Link]

-

Reddit. (2022). How do I decide which method/functional/basis set to use when approaching computational chemistry?. Retrieved from [Link]

-

Medium. (2019). Multi-step Geometry Optimization with ORCA. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). What considerations must be made when selecting a basis set?. Retrieved from [Link]

-

Chen, P.-N., et al. (2005). Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo. PubMed. Retrieved from [Link]

-

YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. Retrieved from [Link]

-

YouTube. (2022). How to calculate UV-VIS spectra in Gaussian 09/16. Retrieved from [Link]

-

Permatasari, L., et al. (2018). Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. PMC. Retrieved from [Link]

-

Reddit. (2023). Which Basis Set and Functional to use when?. Retrieved from [Link]

-

Computational Chemistry List. (2012). Example Gaussian 09 Input File for UV/Vis spectrum calculation. Retrieved from [Link]

-

ResearchGate. (2023). Antitumorigenic activity of peonidin-3-glucoside or.... Retrieved from [Link]

-

Gaussian. (2017). Creating UV/Visible Plots from the Results of Excited States Calculations. Retrieved from [Link]

-

MDPI. (2024). Modeling UV/Vis Absorption Spectra of Food Colorants in Solution: Anthocyanins and Curcumin as Case Studies. Retrieved from [Link]

-

Amazon S3. (n.d.). Figure A. Online-DAD UV-vis spectra of peonidin-type anthocyanins identified in Garnacha Tintorera grapes. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of cyanidin 3-glucoside standard and purified compound.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis absorption spectra of 1 (A) and cyanidin 3-O-glucoside (B).... Retrieved from [Link]

-

SciSpace. (n.d.). Investigation of fluorescence properties of cyanidin and cyanidin 3-o-β-glucopyranoside. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. extrasynthese.com [extrasynthese.com]

- 7. Polarizable continuum model - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. DFT study of the stabilization effect on anthocyanins via secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modeling UV/Vis Absorption Spectra of Food Colorants in Solution: Anthocyanins and Curcumin as Case Studies [mdpi.com]

- 13. reddit.com [reddit.com]

- 14. TAO-DFT with the Polarizable Continuum Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Identification of Peonidin-3-glucoside in Novel Plant Species

This guide provides a comprehensive, technically-grounded framework for the identification and structural elucidation of Peonidin-3-glucoside, a significant anthocyanin, in previously uncharacterized plant species. Directed at researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific discovery process. Herein, we fuse established analytical chemistry principles with field-proven insights to create a self-validating system for the robust identification of this target molecule.

Foundational Understanding: Peonidin-3-glucoside and Its Significance

Peonidin-3-glucoside is a water-soluble plant pigment belonging to the anthocyanin class of flavonoids.[1][2] It is responsible for many of the red, purple, and blue hues observed in fruits, flowers, and vegetables.[3][4] Commonly found in berries, red grapes, red onions, and purple corn, its presence is of significant interest due to its antioxidant, anti-inflammatory, and potential disease-inhibiting properties.[4][5] The molecular structure consists of a peonidin aglycone attached to a glucose molecule at the 3-O-position.[6] This glycosidic linkage is a key feature for its identification.

Strategic Workflow for Identification

The identification of Peonidin-3-glucoside in a novel plant species is a multi-step process that requires a systematic and rigorous approach. The following workflow is designed to ensure accuracy and reproducibility, from initial screening to definitive structural confirmation.

Caption: A strategic workflow for the identification of Peonidin-3-glucoside.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation and Extraction

The initial and most critical step is the efficient extraction of anthocyanins from the plant matrix while minimizing degradation.

Protocol 1: Acidified Methanol Extraction

-

Sample Collection and Preparation: Collect fresh plant material and freeze-dry to preserve the integrity of the anthocyanins. Grind the lyophilized tissue into a fine powder.

-